molecular formula C14H23N5O B2708914 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 1798524-15-8

1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one

Cat. No. B2708914
CAS RN: 1798524-15-8
M. Wt: 277.372
InChI Key: ZGTPJLDRHZPFSB-UHFFFAOYSA-N
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Description

1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as DMPP and is used in scientific research for its unique properties. DMPP is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been used in various studies to understand the mechanism of action of this receptor.

Scientific Research Applications

Herbicide Action Mechanism

One study examines substituted pyridazinone compounds, revealing their inhibitory action on photosynthesis and the Hill reaction in barley, which contributes to their phytotoxicity. This includes a pyridazinone derivative that shows resistance to metabolic detoxification in plants and interferes with chloroplast development, providing a dual mode of action for enhanced herbicidal efficacy (Hilton et al., 1969).

Antimicrobial and Enzyme Inhibition

Research into novel bis(pyrazole-benzofuran) hybrids linked via piperazine moieties uncovers potent antibacterial activities and biofilm inhibition capabilities against various bacterial strains. These compounds also show significant inhibitory activities against MurB enzyme, suggesting their potential as novel antimicrobial agents and enzyme inhibitors (Mekky & Sanad, 2020).

Future Directions

: Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents : [Molbank | Free Full-Text | 2- { 4- (4-Bromophenyl)piperazin-1-yl …

properties

IUPAC Name

1-[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O/c1-11(2)14(20)19-7-5-18(6-8-19)12-9-13(17(3)4)16-15-10-12/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTPJLDRHZPFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC(=NN=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-methylpropan-1-one

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